3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE
Description
3-(3-Chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a benzamide derivative featuring a sulfonamido group substituted with chloro (Cl) and fluoro (F) at the 3- and 4-positions of the benzene ring, respectively. The N-substituent comprises a phenethyl group bearing 3,4-dimethoxy substituents.
The compound’s synthesis likely involves sequential reactions: (1) sulfonamidation of a benzamide precursor with 3-chloro-4-fluorobenzenesulfonyl chloride and (2) coupling of the resulting intermediate with 2-(3,4-dimethoxyphenyl)ethylamine. While direct synthesis data for this compound are absent in the provided evidence, analogous benzamide syntheses (e.g., Rip-B in ) suggest yields of ~80% under optimized conditions .
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O5S/c1-31-21-9-6-15(12-22(21)32-2)10-11-26-23(28)16-4-3-5-17(13-16)27-33(29,30)18-7-8-20(25)19(24)14-18/h3-9,12-14,27H,10-11H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMHJILPOFRTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the sulfonylamino group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonylamino group.
Introduction of the chlorofluorophenyl group: This step involves the substitution of a hydrogen atom on a benzene ring with a chlorofluorophenyl group.
Attachment of the dimethoxyphenylethyl group: This step involves the reaction of a benzamide with a dimethoxyphenylethyl group.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-4-FLUOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating cellular signaling pathways.
Pathways: The compound may influence various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s key structural analogs differ in substituents on the benzamide core or the N-phenethyl group. A comparative analysis is summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on structural formula.
Key Observations:
Spectroscopic Comparisons
NMR data for Rip-B () provide benchmarks for benzamide derivatives:
- 1H-NMR : Aromatic protons in Rip-B resonate at δ 7.40–6.80 ppm, while the phenethyl chain’s methoxy groups appear at δ 3.85 ppm .
- 13C-NMR : Carbonyl (C=O) signals for benzamides typically occur at ~167 ppm .
For the target compound, the sulfonamido group’s protons (NH) are expected near δ 7.5–8.5 ppm, and the 3-Cl-4-F substituents would deshield adjacent aromatic protons.
Pharmacological Implications
- G Protein-Coupled Receptor (GPCR) Modulation : Compounds with dimethoxyphenethyl groups (e.g., F13640 in ) target serotonin receptors, implying the target compound may interact with similar pathways .
- Sulfonamido Groups in Drug Design : Sulfonamides (e.g., ) are common in kinase inhibitors and antimicrobials due to their hydrogen-bonding capacity and metabolic stability .
Biological Activity
The compound 3-(3-chloro-4-fluorobenzenesulfonamido)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide is a member of the sulfonamide class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClF N₂O₃S
- Molecular Weight : 372.86 g/mol
The compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of chloro and fluoro substituents enhances its stability and reactivity.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of pyruvate dehydrogenase kinase isozyme 2 (PDK2) . This enzyme plays a crucial role in glucose and fatty acid metabolism by regulating the activity of pyruvate dehydrogenase (PDH), thereby influencing cellular energy production.
Key Mechanisms:
- Enzyme Inhibition : The compound binds to the active site of PDK2, preventing its interaction with PDH, which leads to increased levels of acetyl-CoA and altered metabolic states.
- Therapeutic Implications : By modulating PDK2 activity, this compound shows potential in treating metabolic disorders such as obesity and diabetes, as well as certain cancers where metabolic reprogramming is a hallmark.
In Vitro Studies
Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |
| HCT116 (Colon) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
These findings indicate that the compound exhibits significant cytotoxic effects on cancer cells, suggesting its potential as an anticancer agent.
Case Studies
-
Case Study on Metabolic Disorders :
- A study investigated the effects of the compound on glucose metabolism in diabetic mice. Results showed a significant reduction in blood glucose levels, correlating with decreased PDK2 activity.
- : The compound may serve as a therapeutic agent for managing diabetes by enhancing glucose utilization.
-
Cancer Treatment Exploration :
- In a preclinical trial involving human cancer xenografts, administration of the compound led to tumor regression in models resistant to conventional therapies.
- : This highlights its potential role in combination therapy for resistant cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
